1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrrolidin-3-ol
Description
Chemical Structure and Properties
The compound 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrrolidin-3-ol (hereafter referred to as Compound A) is a boronate ester derivative featuring a pyridine core substituted at the 5-position with a pinacol-protected boronic acid group and at the 2-position with a pyrrolidin-3-ol moiety. Its molecular formula is C₁₅H₂₁BN₂O₃, with a molecular weight of 288.15 g/mol (estimated from analogous structures in ). The pinacol boronate group enhances stability and solubility in organic solvents, making it suitable for Suzuki-Miyaura cross-coupling reactions (see ). The pyrrolidin-3-ol substituent introduces hydrogen-bonding capacity, which may influence biological activity or crystallinity in solid-state applications .
Properties
Molecular Formula |
C15H23BN2O3 |
|---|---|
Molecular Weight |
290.17 g/mol |
IUPAC Name |
1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrrolidin-3-ol |
InChI |
InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)11-5-6-13(17-9-11)18-8-7-12(19)10-18/h5-6,9,12,19H,7-8,10H2,1-4H3 |
InChI Key |
XPCHHGJECYUSQD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCC(C3)O |
Origin of Product |
United States |
Biological Activity
The compound 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrrolidin-3-ol is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 273.17 g/mol. The structure incorporates a pyrrolidine ring and a pyridine moiety linked through a dioxaborolane group, which is known for its ability to participate in various chemical reactions and biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of pyridine derivatives with boron reagents under controlled conditions. For example, the reaction of 4-bromopyridine with bis(pinacolato)diboron leads to the formation of the boron-containing pyridine derivative, which can then be further reacted with pyrrolidine derivatives to yield the target compound.
Antitumor Activity
Recent studies have indicated that compounds containing boron atoms can exhibit significant antitumor properties. For instance, the compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that it effectively reduced the viability of various cancer cell lines at micromolar concentrations.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.6 |
| MCF-7 | 3.2 |
| A549 | 4.8 |
These results suggest a promising potential for further development as an anticancer agent.
The proposed mechanism involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis. Studies have shown that the compound interferes with the signaling pathways associated with cancer progression, particularly by modulating kinase activity related to tumor growth.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this class of compounds. Variations in substituents on the pyridine and pyrrolidine rings have been systematically studied to identify their effects on potency and selectivity.
Key Findings:
- Pyridine Substituents : Modifications at the 5-position of pyridine significantly affect binding affinity to target proteins.
- Pyrrolidine Ring : Altering the substituents on the pyrrolidine ring can enhance solubility and bioavailability without compromising activity.
Case Study 1: In Vivo Efficacy
A recent study investigated the in vivo efficacy of the compound using a mouse model of breast cancer. The results showed that treatment with the compound led to a significant reduction in tumor size compared to control groups receiving no treatment or vehicle treatment.
Case Study 2: Enzyme Inhibition
Another study focused on enzyme inhibition assays where the compound was tested against various kinases involved in cancer metabolism. The results indicated that it selectively inhibited certain kinases while sparing others, suggesting a favorable safety profile for therapeutic applications.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The dioxaborolane group enables palladium-catalyzed cross-couplings with aryl/heteroaryl halides. This reaction is critical for constructing biaryl systems in drug discovery and materials science.
Example Reaction (from synthesis in ):
1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrrolidin-3-ol reacts with 6-chloropicolinic acid under Suzuki-Miyaura conditions:
-
Catalyst : XPhos Pd G2 (0.68 g, 0.86 mmol)
-
Base : K₃PO₄ (10.9 g, 51.4 mmol)
-
Solvent : Dioxane/water (35 mL/10 mL)
-
Temperature : 80°C, 12 hours
-
Yield : Not explicitly stated but confirmed via LRMS (ESI)
Key Data :
| Aryl Halide | Catalyst | Base | Solvent | Yield |
|---|---|---|---|---|
| 6-Chloropicolinic acid | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | ~27% |
| 6-Bromopicolinamide | Pd(OAc)₂ | Cs₂CO₃ | THF/H₂O | 55% |
Nucleophilic Substitution at the Pyrrolidine Ring
The hydroxyl group on the pyrrolidine ring undergoes substitution with electrophiles, enabling functional group diversification.
Example Reaction (from):
Reaction with methyl iodide under basic conditions:
-
Conditions : K₂CO₃, DMF, 60°C, 6 hours
-
Product : 1-[5-(Dioxaborolan-2-yl)pyridin-2-yl]-3-methoxypyrrolidine
-
Yield : 68%
Substitution Trends :
| Electrophile | Base | Solvent | Product | Yield |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃ | DMF | 3-Methoxy derivative | 68% |
| Tosyl chloride | Et₃N | CH₂Cl₂ | Tosylate intermediate | 72% |
Ring-Opening Reactions
The dioxaborolane group can undergo hydrolysis under acidic or oxidative conditions to generate boronic acids.
Hydrolysis Protocol (from):
-
Reagents : 1M HCl, THF/H₂O (1:1)
-
Temperature : 25°C, 2 hours
-
Product : Pyridinylpyrrolidin-3-ol boronic acid
-
Application : Direct use in coupling without isolation.
Oxidation of the Hydroxyl Group
The secondary alcohol on the pyrrolidine ring is oxidized to ketones using standard oxidants.
Example Oxidation (from):
-
Oxidant : Dess-Martin periodinane
-
Solvent : CH₂Cl₂, 0°C → RT
-
Product : 1-[5-(Dioxaborolan-2-yl)pyridin-2-yl]pyrrolidin-3-one
-
Yield : 85%
Acid-Base Reactions
The hydroxyl group exhibits weak acidity (pKa ~12–14) and can be deprotonated for further functionalization.
Deprotonation Example :
-
Base : NaH (2 eq)
-
Electrophile : Benzyl bromide
-
Product : 1-[5-(Dioxaborolan-2-yl)pyridin-2-yl]-3-benzyloxypyrrolidine
-
Yield : 63%
Reaction Optimization Insights
-
Catalyst Choice : XPhos Pd G2 outperforms Pd(PPh₃)₄ in polar solvents like dioxane/water .
-
Solvent Effects : Aqueous mixtures enhance coupling efficiency by stabilizing boronate intermediates.
-
Temperature : Reactions typically proceed at 80–100°C to achieve full conversion without side-product formation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The following table highlights key structural and functional differences between Compound A and related boronate esters:
Functional Group Impact on Reactivity and Stability
- Boronate Stability : The pinacol group in Compound A stabilizes the boronic acid, preventing protodeboronation under acidic conditions. This contrasts with unprotected boronic acids, which are prone to decomposition .
- Pyrrolidin-3-ol vs.
- Heterocyclic Modifications : Oxadiazole-containing analogues () exhibit greater metabolic stability due to aromatic heterocycles, whereas Compound A ’s pyrrolidine may enhance conformational flexibility for target binding .
Detailed Research Findings
Physicochemical Properties
- Solubility: The hydroxyl group in Compound A improves aqueous solubility (~5 mg/mL in DMSO-water mixtures) compared to non-polar analogues like 1-phenyl-2-boronate-pyrrole ().
- Thermal Stability : Differential scanning calorimetry (DSC) of similar boronate esters indicates decomposition temperatures >200°C, suitable for high-temperature reactions .
Preparation Methods
Miyaura Borylation of Halogenated Pyridine Precursors
The most common route involves Miyaura borylation of a 5-bromo-2-(pyrrolidin-3-yl)pyridine intermediate. Key steps include:
- Catalyst : [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 5–10 mol%).
- Diboron reagent : Bis(pinacolato)diboron (1.2–1.5 equiv).
- Base : Potassium acetate (KOAc, 3.0 equiv).
- Solvent : Polyethylene glycol-400 (PEG-400) or dioxane/water mixtures.
- Temperature : 80–100°C for 3–12 hours under nitrogen.
- Combine 5-bromo-2-(pyrrolidin-3-yl)pyridine (1.0 equiv), Pd(dppf)Cl₂ (0.1 equiv), bis(pinacolato)diboron (1.5 equiv), and KOAc (3.0 equiv) in degassed PEG-400.
- Heat at 80°C for 3 hours with vigorous stirring.
- Cool, dilute with ethyl acetate, wash with brine, and purify via silica gel chromatography (ethyl acetate/hexane gradient).
Alternative Catalytic Systems
Recent advancements utilize XPhos Pd G2 (a third-generation palladium precatalyst) for improved efficiency:
- Catalyst : XPhos Pd G2 (2–5 mol%).
- Base : Potassium phosphate (K₃PO₄, 3.0 equiv).
- Solvent : Dioxane/water (4:1 v/v).
- Temperature : 80°C for 12 hours.
This system reduces side reactions and enhances yields to 80–85% in model substrates.
Protection-Deprotection Strategies
The hydroxyl group in pyrrolidin-3-ol often requires protection during borylation. Common strategies include:
Silyl Ether Protection
- Protecting agent : tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv).
- Conditions : Imidazole (2.0 equiv) in DMF, RT, 2 hours.
- Deprotection : Tetrabutylammonium fluoride (TBAF, 1.0 equiv) in THF.
Acetyl Protection
- Protecting agent : Acetic anhydride (1.5 equiv).
- Conditions : Pyridine catalyst, RT, 12 hours.
- Deprotection : Methanolic HCl (1M, 2 hours).
Reaction Optimization and Challenges
Solvent Effects
Temperature Control
Purification Techniques
- Silica gel chromatography : Ethyl acetate/hexane (1:3 to 1:1) effectively separates boronic esters from pinacol byproducts.
- Preparative HPLC : Essential for final product polishing (C18 column, 10–95% acetonitrile/water gradient).
Analytical Characterization
Critical data for validating synthesis success:
- ¹H NMR (CDCl₃): δ 1.30 (s, 12H, dioxaborolane CH₃), 3.40–3.70 (m, pyrrolidine CH₂), 4.90 (br s, OH).
- APCI-MS : m/z 291.2 [M+H]⁺.
- HPLC Purity : >95% (UV detection at 254 nm).
Scalability and Industrial Considerations
Q & A
Q. What are the established synthetic routes for 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrrolidin-3-ol?
The synthesis typically involves coupling a pyrrolidin-3-ol derivative with a pyridine boronic ester precursor. A common approach is the Suzuki-Miyaura cross-coupling reaction, leveraging the boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as a coupling handle. For example, analogous procedures involve reacting halogenated pyridine intermediates (e.g., 5-bromo-2-pyridyl derivatives) with pinacol boronic esters under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) with a base like Na₂CO₃ . The pyrrolidin-3-ol moiety may require hydroxyl protection (e.g., tert-butyldimethylsilyl ether) during synthesis to prevent side reactions.
Q. What analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the structure, with attention to the boronic ester’s characteristic signals (e.g., quaternary carbons in the dioxaborolane ring) and stereochemistry of the pyrrolidine hydroxyl group .
- Mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns, particularly for boron-containing fragments.
- FTIR/Raman spectroscopy : To identify functional groups (e.g., B-O vibrations at ~1350–1400 cm⁻¹ and hydroxyl stretches) .
- X-ray crystallography : For absolute stereochemical confirmation, though this requires high-quality single crystals .
Q. How should researchers handle and store this compound to ensure stability?
The boronic ester is moisture-sensitive and prone to hydrolysis. Storage under inert atmosphere (argon or nitrogen) at –20°C in anhydrous solvents (e.g., THF or DCM) is recommended. Periodic monitoring via ¹H NMR can detect decomposition (e.g., loss of the boronic ester peak). Avoid prolonged exposure to light or acidic/basic conditions .
Advanced Questions
Q. How does the stereochemistry of the pyrrolidin-3-ol moiety influence its reactivity in medicinal chemistry applications?
The (S)-enantiomer of related pyrrolidine derivatives exhibits distinct biological activity due to chiral recognition in enzyme binding pockets. For example, in kinase inhibition studies, the hydroxyl group’s spatial orientation affects hydrogen bonding with catalytic residues. Researchers should employ chiral chromatography (e.g., HPLC with a Chiralpak AD-H column) or asymmetric synthesis (e.g., using Evans auxiliaries) to isolate enantiomers and compare their bioactivity .
Q. What mechanistic considerations arise when using this compound in Suzuki-Miyaura cross-coupling reactions?
The boronic ester’s steric bulk (from the tetramethyl dioxaborolane group) can slow transmetallation steps, requiring optimized conditions (e.g., elevated temperatures or microwave assistance). Competing protodeboronation is a risk; adding Lewis acids like K₃PO₄ or using anhydrous solvents mitigates this. Monitoring reaction progress via TLC or LC-MS is essential to identify byproducts .
Q. How can researchers resolve contradictions in reported biological activity data for analogous compounds?
Discrepancies often stem from differences in assay conditions (e.g., cell lines, buffer pH) or enantiomeric purity. For example, a study on a chiral pyrrolidine derivative showed a 10-fold difference in IC₅₀ between enantiomers against a protease target. To address this:
- Validate compound purity using chiral HPLC and ¹H NMR.
- Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
- Perform molecular docking studies to rationalize structure-activity relationships (SAR) .
Methodological Guidance
Q. What strategies are recommended for optimizing the synthesis of derivatives with modified pyridine or pyrrolidine rings?
- Parallel synthesis : Use combinatorial libraries to vary substituents on the pyridine ring (e.g., electron-withdrawing groups at the 4-position) while maintaining the boronic ester.
- Protecting group strategies : Temporarily mask the pyrrolidine hydroxyl with a silyl ether (e.g., TBSCl) during coupling steps to prevent undesired side reactions .
- Post-functionalization : After cross-coupling, introduce additional groups via click chemistry (e.g., azide-alkyne cycloaddition) or reductive amination .
Q. How can computational methods enhance the design of analogs targeting specific enzymes?
- Density Functional Theory (DFT) : Calculate the boronic ester’s Lewis acidity to predict reactivity in Suzuki couplings.
- Molecular Dynamics (MD) Simulations : Model the compound’s binding mode in enzyme active sites, focusing on the pyrrolidine hydroxyl’s hydrogen-bonding interactions.
- ADMET prediction tools : Estimate pharmacokinetic properties (e.g., logP, BBB permeability) to prioritize analogs for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
